Compound Description: This compound demonstrated promising anticancer activity in a study evaluating novel 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Specifically, it exhibited high selectivity against melanoma cells.
Compound Description: Similar to compound 6a, this compound also belongs to the 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides series and was evaluated for its anticancer activity. It displayed notable activity against breast cancer.
Compound Description: This compound belongs to the thiazolo-1,2,4-triazole class of derivatives, which are known for their antibacterial and antifungal activities.
Compound Description: This series of compounds was synthesized and evaluated for their enzyme inhibition properties against acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). Certain derivatives within this series exhibited potent inhibitory activity against AChE, α-glucosidase, urease, and BChE, suggesting potential therapeutic applications for these conditions.
Compound Description: This acefylline-derived 1,2,4-triazole hybrid demonstrated remarkable anti-cancer activity against both A549 (lung) and MCF-7 (breast) cancer cell lines. It exhibited the lowest half-maximal inhibitory concentration (IC50) value (1.25 ± 1.36 μM) among the tested compounds, indicating its strong inhibitory potential against cancer cell proliferation. Furthermore, hemolytic studies revealed minimal cytotoxicity for this compound.
Compound Description: This 1,2,4-triazole derivative exhibited the highest cytotoxicity among a series of compounds tested against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). Notably, it induced significant apoptosis and demonstrated selective cytotoxicity with the highest inhibition of matrix metalloproteinase-9 (MMP-9). Molecular modeling studies suggest that its antiproliferative activity is primarily mediated through slight MMP-9 inhibition.
Compound Description: This S(N)-β-D-glucoside derivative displayed potent antibacterial activity against Staphylococcus aureus, Monilia albican, and Escherichia coli, demonstrating efficacy comparable to or superior to the control drugs triclosan and fluconazole.
Compound Description: This compound exhibited significant inhibitory activity on necroptosis, a type of programmed cell death, induced by various triggers, including tumor necrosis factor-α (TNF-α) and toll-like receptor (TLR) agonists. Its mechanism of action involves inhibiting phosphorylation and oligomerization of mixed lineage kinase domain like (MLKL) and disrupting the formation of the receptor interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex.
Compound Description: Among a series of novel acefyllines synthesized and evaluated for their biological activities, this compound demonstrated the most potent activity against human liver carcinoma (Hep G2 cell line). It exhibited a cell viability of 22.55 ± 0.95%, indicating significant inhibitory effects on cancer cell growth. In silico modeling studies further supported its potent activity and predicted its binding mode to the target protein.
Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial activity against both bacteria and fungi. The research aimed to understand the structure–activity relationships within this class of compounds to guide the development of more potent antimicrobial agents.
Compound Description: This compound, along with two other related derivatives (AM33 and AM34), was identified as a potent reverse transcriptase inhibitor through computational ligand docking studies. These compounds demonstrated higher binding affinities than Nevirapine, a known reverse transcriptase inhibitor, suggesting their potential as anti-AIDS drug candidates.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.